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REACTION_CXSMILES
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C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH:11]1([OH:17])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.Cl[C:19]1[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][N:20]=1.C([O-])(O)=O.[Na+]>C1COCC1>[CH:11]1([O:17][C:19]2[N:20]=[CH:21][C:22]([C:23]#[N:24])=[CH:25][CH:26]=2)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:0.1,4.5|
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Name
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|
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Quantity
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3.9 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
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|
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Quantity
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824 μL
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Type
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reactant
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Smiles
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C1(CCCCC1)O
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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1 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C#N)C=C1
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Name
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Quantity
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5 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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100 mL
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Type
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reactant
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Smiles
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C(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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Stir for 30 min at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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Stir at room temperature overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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quench
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Type
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CUSTOM
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Details
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the reaction
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Type
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EXTRACTION
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Details
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extract the aqueous phase with DCM (3×100 mL)
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Type
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WASH
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Details
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Wash the combined organic extracts with brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dry over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrate in vacuo
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Reaction Time |
30 min |
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Name
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|
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Type
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product
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Smiles
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C1(CCCCC1)OC1=CC=C(C=N1)C#N
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| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.04 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.4% |
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Source
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Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |